N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide
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Overview
Description
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a cyclopentyl group attached to the nitrogen atom of the benzamide and a thiazol-2-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea in ethanol, resulting in the formation of the thiazole core.
Coupling with Benzamide: The thiazole derivative is then coupled with 4-hydroxybenzamide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biological Studies: The compound is studied for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-bromobenzamide: Similar structure but with a bromine atom instead of the thiazole ring.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Compounds with similar thiazole and benzamide moieties but different substituents.
Uniqueness
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide is unique due to the presence of both the cyclopentyl and thiazol-2-yloxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-12-3-1-2-4-12)11-5-7-13(8-6-11)19-15-16-9-10-20-15/h5-10,12H,1-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMLWIMVQGQEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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